molecular formula C12H12Br2N2NiO2 B13918523 Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine

Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine

Cat. No.: B13918523
M. Wt: 434.74 g/mol
InChI Key: UCVKJWLEJDSKHH-UHFFFAOYSA-L
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Description

The compound 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine (CAS: 17217-57-1), also known as 4,4'-dimethoxy-2,2'-bipyridine, is a bipyridine derivative featuring methoxy (-OCH₃) groups at the 4-positions of both pyridine rings. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol . Structurally, the methoxy substituents enhance electron density on the pyridine rings, making it a versatile ligand in coordination chemistry and catalysis. The compound is a white to off-white powder with a melting point of 170–171°C and is commonly used as an intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C12H12Br2N2NiO2

Molecular Weight

434.74 g/mol

IUPAC Name

dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine

InChI

InChI=1S/C12H12N2O2.2BrH.Ni/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12;;;/h3-8H,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

UCVKJWLEJDSKHH-UHFFFAOYSA-L

Canonical SMILES

COC1=CC(=NC=C1)C2=NC=CC(=C2)OC.[Ni](Br)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methoxy-2-(4-methoxypyridin-2-yl)pyridine

This compound is a key precursor for the final complex. Its synthesis typically involves:

  • Nucleophilic aromatic substitution on a suitably halogenated pyridine, such as 2-chloropyridine, with a methoxy-substituted pyridine derivative.
  • Coupling reactions employing palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) to attach the pyridinyl moiety to the pyridine core.

Research evidence:
A convergent synthetic route described in recent literature involves initial formation of a methoxypyridine fragment via nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide, followed by palladium-catalyzed coupling with appropriate halogenated pyridine derivatives. This method ensures regioselectivity and high yields, as demonstrated in the synthesis of related heterocyclic compounds.

Specific Reaction Conditions

  • Nucleophilic substitution:

    • Reactant: 2,6-dibromo-3-aminopyridine
    • Nucleophile: Sodium methoxide
    • Solvent: Methanol or ethanol
    • Temperature: Reflux (~80°C)
    • Outcome: 6-bromo-2-methoxy-3-aminopyridine
  • Formylation and cyclization:

    • N-formylation using formic anhydride or formic acid derivatives
    • Cyclization with ammonium acetate to form the fused heterocyclic system
  • Coupling:

    • Palladium-catalyzed Heck or Suzuki coupling with bromopyridine derivatives

Nitration and Halogenation

  • Nitration:

    • Reagents: Concentrated nitric acid and sulfuric acid
    • Conditions: Controlled temperature (~0-5°C) to prevent over-nitration
    • Product: 4-nitro-2-alkoxy pyridine derivative
  • Halogenation:

    • Reagents: Acetyl halides (e.g., acetyl bromide)
    • Conditions: Reflux under inert atmosphere
    • Product: 4-halogen-2-alkoxy pyridine

Preparation of Brominated and Metalated Intermediates

Bromination of Pyridine Derivatives

Bromination is achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) or bromine in acetic acid, selectively introducing bromine at desired positions on the heterocyclic ring, often at the 4-position.

Nickel Complexation

The complexation with nickel involves:

  • Preparation of nickel(II) salts:

    • Typically nickel(II) bromide or chloride is used as the metal source.
  • Complex formation:

    • The brominated pyridine derivatives are reacted with nickel salts in inert solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
    • The process involves ligand coordination to nickel centers, forming stable complexes.

Research validation:
A study on nickel-pyridine complexes reports that reaction of brominated pyridine derivatives with nickel(II) salts in DMSO yields the desired dibromonickel complexes with high efficiency.

Specific Synthesis Pathway (Based on Patent and Literature Data)

Step Reaction Conditions Purpose References
1 Nucleophilic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide Reflux in methanol Synthesis of 6-bromo-2-methoxy-3-aminopyridine ,
2 N-formylation of intermediate Formic anhydride, room temperature Introduction of formyl group for cyclization
3 Cyclization to form heterocyclic core Ammonium acetate, reflux Formation of fused heterocycle
4 Bromination of heterocycle NBS or bromine, reflux Selective bromination at desired position ,
5 Metalation and complexation with nickel Nickel(II) bromide/chloride, inert solvent, reflux Formation of dibromonickel complex ,

Notes on Reaction Conditions and Yield Optimization

  • Temperature control is critical during nitration and halogenation to prevent overreaction or degradation.
  • Inert atmospheres (nitrogen or argon) are recommended during metalation steps to prevent oxidation.
  • Purification typically involves column chromatography, recrystallization, or filtration to isolate high-purity intermediates.

Summary of Key Preparation Methods

Method Key Reagents Main Reactions Advantages References
Nucleophilic substitution Sodium methoxide, halogenated pyridines Formation of methoxy pyridines High regioselectivity ,
Cyclization Ammonium acetate, formic anhydride Fused heterocyclic core Efficient ring formation
Halogenation NBS, bromine Selective bromination Controlled substitution ,
Metal complexation Nickel(II) salts Formation of dibromonickel complexes Stable coordination ,

Chemical Reactions Analysis

Types of Reactions

Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine is a compound that exhibits a range of applications in scientific research, particularly in the fields of coordination chemistry, medicinal chemistry, and materials science. This article explores its applications through comprehensive data tables and documented case studies.

Structural Representation

The compound features a nickel center coordinated with two bromide ions and a bidentate ligand derived from 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine. The presence of methoxy groups enhances solubility and stability, which is crucial for its applications.

Coordination Chemistry

This compound serves as a precursor for synthesizing various nickel complexes. These complexes are used in catalysis and materials synthesis due to their unique electronic properties.

Case Study: Catalytic Activity

Research has demonstrated that nickel complexes formed from this compound exhibit significant catalytic activity in cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in treating cancer and other proliferative disorders.

Case Study: Anticancer Properties

In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. The mechanism involves the modulation of cellular pathways related to proliferation and apoptosis, making it a candidate for further drug development.

Materials Science

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced electrical conductivity and thermal stability.

Case Study: Conductive Polymers

Studies indicate that embedding this compound into conductive polymers improves their electrochemical properties, which can be applied in sensors and energy storage devices.

Comparative Data Table

Application Area Key Findings References
Coordination ChemistryEffective catalyst in Suzuki and Heck reactions
Medicinal ChemistryInhibitory effects on cancer cell proliferation
Materials ScienceEnhanced electrical conductivity in polymer composites

Mechanism of Action

The mechanism by which Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can coordinate with metal centers in enzymes, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

4,4'-Dimethoxy-2,2'-bipyridine is distinguished by its electron-donating methoxy groups, which significantly influence its coordination behavior and electronic properties. In contrast:

  • 2-Phenylpyridine derivatives (e.g., 4-methoxy-2-(4-methylphenyl)pyridine) exhibit a 15N NMR chemical shift of -94.2 ppm in CD₂Cl₂, reflecting strong electron donation from the methoxy group compared to other substituents (e.g., -74.9 ppm for 2-(4-methylphenyl)pyridine) .
  • Halogen-substituted pyridines (e.g., 5-bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine) show lower electron density due to the electron-withdrawing effects of halogens, altering their reactivity in cross-coupling reactions .

Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Properties
4,4'-Dimethoxy-2,2'-bipyridine 17217-57-1 C₁₂H₁₂N₂O₂ 216.24 170–171 High electron density, stable ligand
5-Bromo-2-N-[...]pyrimidine-2,4-diamine - C₂₄H₂₇N₅O₂S 466–545 268–287 High nitrogen content, diverse substituents
2-(4-Methoxypyridin-2-yl)-ethyl imidazopyridine (BYK191023) - C₁₆H₁₅N₅O 293.33 - Selective iNOS inhibition (IC₅₀ = 86 nM)
  • BYK191023, a derivative with a 4-methoxypyridin-2-yl group, demonstrates 40- to 100-fold selectivity for inducible nitric oxide synthase (iNOS) over endothelial and neuronal isoforms, attributed to its optimized steric and electronic profile .
  • Pyridine-2-yl urea derivatives (e.g., 3-(4-methoxypyridin-2-yl)-1,1-dimethylurea) exhibit distinct hydrogen bonding patterns in X-ray structures, crucial for their stability in pharmaceutical applications .

Biological Activity

Dibromonickel; 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine is a complex compound that combines nickel with a pyridine derivative. The biological activity of such metal-organic compounds has garnered attention due to their potential applications in medicinal chemistry, particularly in the treatment of various diseases, including cancer.

Chemical Structure and Properties

The compound's structure can be described by the following formula:

C12H12Br2N2NiO2\text{C}_{12}\text{H}_{12}\text{Br}_2\text{N}_2\text{Ni}\text{O}_2

This structure includes a nickel center coordinated with bromine and a pyridine ligand, which contributes to its biological properties.

Biological Activity Overview

Research has indicated that dibromonickel complexes exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that nickel complexes can inhibit the proliferation of cancer cells. For instance, one study reported that nickel(II) complexes showed significant cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
  • Antimicrobial Properties : Nickel complexes have also been noted for their antimicrobial activity. A study highlighted that certain nickel compounds displayed effectiveness against bacterial strains, indicating their potential as antimicrobial agents .
  • Enzyme Inhibition : Nickel complexes can act as enzyme inhibitors. The interaction between nickel and specific enzymes can lead to alterations in enzymatic activity, which may be beneficial in therapeutic contexts.

Case Studies

  • Antitumor Effects : A recent investigation into the effects of dibromonickel complexes on human cancer cell lines showed a dose-dependent inhibition of cell growth. The study utilized various assays to measure cell viability and apoptosis markers, confirming the compound's efficacy against breast and prostate cancer cells .
  • Antimicrobial Activity : Another study focused on the antibacterial properties of dibromonickel; 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine. The results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .

The biological activity of dibromonickel is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Nickel complexes can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • DNA Interaction : Some studies suggest that these compounds may interact with DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : By binding to specific enzymes, nickel complexes can alter metabolic pathways critical for cell survival and proliferation.

Data Tables

Biological ActivityEffectReference
AntitumorInhibition of cell growth in cancer lines
AntimicrobialSignificant inhibition of bacterial growth
Enzyme inhibitionAltered enzymatic activity leading to therapeutic effects

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